{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile
Description
Properties
CAS No. |
61021-41-8 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2OS/c1-16-8-7-15-10-13(17-9-6-14)11-4-2-3-5-12(11)15/h2-5,10H,7-9H2,1H3 |
InChI Key |
VSHFYMPPOOCZIV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Thioacetonitrile Addition:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(2-Methoxyethyl)-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2-methoxyethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core structure allows it to bind to various biological targets, potentially modulating their activity. The methoxyethyl and thioacetonitrile groups can further influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Yield :
- The 2-methoxyethyl group in the target compound likely improves solubility in polar solvents compared to ethyl or methyl substituents (e.g., 47% yield for ethyl analog vs. 72% for methoxy/oxo analog ).
- Electron-withdrawing groups (e.g., oxo at C2 in ) enhance stability and reaction efficiency, whereas electron-donating groups (e.g., methoxy at C4 in ) may influence crystallinity and packing.
Crystallographic Insights :
- The 4-methoxy analog was resolved via single-crystal X-ray diffraction (SHELX software ), revealing a planar indole ring with a mean C–C bond length of 0.005 Å. This contrasts with bulkier N1-substituted derivatives, where steric hindrance may distort molecular geometry.
Biological Activity
The compound {[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of an indole moiety linked to a sulfanyl group and an acetonitrile functional group. The methoxyethyl substituent is expected to influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. A study on similar compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some related indole compounds was reported as low as 0.98 μg/mL against MRSA .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Indole A | S. aureus | 0.98 |
| Indole B | M. tuberculosis | 1.50 |
| Indole C | Candida albicans | 2.00 |
Anticancer Activity
Research has indicated that indole derivatives exhibit antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound showed preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 (Lung Cancer) | Indole D | 5.0 |
| HeLa (Cervical) | Indole E | 3.5 |
| MCF-7 (Breast) | Indole F | 4.0 |
The biological activity of indole derivatives can often be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, some studies have indicated that indoles can act as inhibitors of cellular processes by modulating protein interactions and enzymatic activities .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several indole derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit biofilm formation in Staphylococcus aureus, showcasing their potential in treating infections caused by resistant strains .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various indole compounds on cancer cell lines using MTT assays. The results showed that certain derivatives exhibited significant cytotoxicity at micromolar concentrations, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile?
- Methodological Answer : A solvent-free reductive amination approach is commonly used for sulfanyl-acetonitrile derivatives. For example, intermediate synthesis involves reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute alcohol, monitored by TLC (chloroform:methanol, 7:3 ratio) . Purification via slow evaporation of methanol yields crystalline products .
Q. How is the compound purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Slow evaporation of methanol solutions produces colorless crystalline blocks suitable for single-crystal X-ray diffraction .
- Characterization :
- X-ray Crystallography : Determines bond lengths (mean C–C = 0.005 Å) and R-factor (0.088) .
- Spectroscopy : Use H/C NMR to confirm sulfanyl and methoxyethyl groups; FT-IR for nitrile (C≡N) stretching (~2250 cm) .
Q. What are the key stability considerations for storage?
- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (N/Ar). Acetonitrile derivatives are hygroscopic and prone to hydrolysis; monitor via periodic TLC/HPLC .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to resolve ambiguities in nitrile orientation or sulfanyl group conformation .
Q. What experimental designs are recommended for evaluating biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (e.g., MIC against E. coli or S. aureus) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC quantification. Include positive controls (e.g., doxorubicin) .
- Experimental Controls : Randomized block designs with split-split plots for multi-variable studies (e.g., dose-response, time-course) .
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- X-ray vs. NMR : Crystallography reveals solid-state conformation (e.g., planar indole rings), while NOESY NMR identifies solution-phase dynamics (e.g., methoxyethyl group rotation) .
- Dynamic Effects : Variable-temperature NMR or molecular dynamics simulations can explain flexibility in sulfanyl-acetonitrile linkages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
